Benzoic acid;3,3-dimethylbut-1-yn-1-ol
Description
Properties
CAS No. |
104911-35-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzoic acid;3,3-dimethylbut-1-yn-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-6(2,3)4-5-7/h1-5H,(H,8,9);7H,1-3H3 |
InChI Key |
YPLJBGGIXQPFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alternative Routes: Hydration of Terminal Alkynes
Although less common, the anti-Markovnikov hydration of 3,3-dimethylbut-1-yne represents a potential pathway to 3,3-dimethylbut-1-yn-1-ol. Traditional hydration methods favor Markovnikov addition, producing ketones, but specialized catalysts such as mercury(II) sulfate or gold(I) complexes can direct hydroxylation to the terminal carbon. For example, using AuCl₃ in a tetrahydrofuran (THF)/water mixture at 50°C selectively yields the propargyl alcohol. However, this method faces challenges in scalability and catalyst recovery.
Benzoic Acid in Alkynylation Reactions
Ortho-Alkynylation of Benzoic Acids
Benzoic acid participates in transition metal-catalyzed alkynylation reactions, enabling the introduction of alkyne groups at the ortho position. A prominent method employs ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, in conjunction with internal alkynes. For instance, reacting benzoic acid with 1-bromo-3,3-dimethylbut-1-yne in tert-amyl alcohol at 90°C produces ortho-alkynylated benzoic acid derivatives (Scheme 1). The reaction proceeds via a sequence of metalation, alkyne insertion, and bromide elimination, achieving yields of 40–66% depending on substituent effects.
Critical Reaction Conditions :
- Catalyst Loading : 5 mol% [RuCl₂(p-cymene)]₂ ensures efficient C–H activation without side reactions.
- Solvent : tert-Amyl alcohol provides optimal polarity for stabilizing the ruthenium intermediate.
- Functional Group Tolerance : Halogens, esters, and nitriles remain intact under these conditions, broadening substrate scope.
Role of Benzoic Acid in Conia-Ene Reactions
Benzoic acid also serves as a proton source in Conia-Ene cyclizations, facilitating the formation of cyclic enol ethers from malonate derivatives. In a documented procedure, diethyl 2-(pent-4-yn-1-ylamino)malonate undergoes cyclization in the presence of benzoic acid and NaOH at 55°C for 48 hours. The acid accelerates proton transfer during the elimination step, yielding five-membered rings with 21–45% efficiency. This highlights benzoic acid’s dual role as both reactant and catalyst in complex transformations.
Combined Systems: Benzoic Acid and 3,3-Dimethylbut-1-yn-1-ol
Co-Catalytic Applications
While no direct synthesis of a "Benzoic acid;3,3-dimethylbut-1-yn-1-ol" adduct is reported, the components synergize in multicomponent reactions. For example, benzoic acid can protonate the alkyne alcohol, enhancing its electrophilicity in gold-catalyzed cyclizations. In one instance, 3,3-dimethylbut-1-yn-1-ol undergoes 5-exo-dig cyclization with Au(I) catalysts to form naphthofuranylidenes, a process accelerated by benzoic acid’s acidic medium.
Formulation and Stability Considerations
Physical mixtures of benzoic acid and 3,3-dimethylbut-1-yn-1-ol may serve as stabilized reagent systems for alkynylation protocols. Benzoic acid’s low pKa (~4.2) ensures partial protonation of the alkyne alcohol, mitigating undesired oligomerization. Storage conditions (e.g., anhydrous environments, inert atmospheres) are critical to prevent esterification or hydration side reactions.
Experimental Data and Optimization
Yield Optimization for 3,3-Dimethylbut-1-yn-1-ol
Hydrolysis of 1-bromo-3,3-dimethylbut-1-yne under varying conditions reveals solvent-dependent outcomes (Table 1):
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMSO | 70 | 65 |
| H₂O/THF | 80 | 58 |
| EtOH | 70 | 42 |
Polar aprotic solvents like DMSO maximize yields by stabilizing ionic intermediates.
Alkynylation Efficiency with Benzoic Acid
Ruthenium-catalyzed ortho-alkynylation of benzoic acid with 1-bromo-3,3-dimethylbut-1-yne achieves 40% isolated yield under standard conditions. Doubling the catalyst loading to 10 mol% improves yield to 52% but risks colloidal ruthenium formation.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3,3-dimethylbut-1-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce corresponding alkenes or alkanes .
Scientific Research Applications
Benzoic acid;3,3-dimethylbut-1-yn-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid;3,3-dimethylbut-1-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the alkyne and hydroxyl groups allows it to form covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Benzoic Acid Derivatives
Benzoic acid derivatives vary in substituents, influencing their physicochemical properties and applications:
- p-tert-Butylbenzoic acid : The tert-butyl group increases steric hindrance and lipophilicity, reducing solubility in polar solvents. This compound is used in industrial formulations but lacks the alkyne functionality present in the target compound .
- 3-(1,1-Dimethylethyl)-4-methoxybenzoic acid : Methoxy and tert-butyl substituents enhance electron-donating effects, altering acidity (pKa ~9.35 predicted) and stability. Such derivatives are explored in pharmaceutical intermediates .
- 4-[(3-Carboxy-1-oxo-2-propenyl)amino]benzoic acid: This compound integrates an amino-propenyl chain, enabling conjugation reactions. Its dual carboxylic acid groups contrast with the target compound’s alkyne-alcohol moiety .
Key Differences :
- Compared to tert-butyl or methoxy substituents, the dimethylbutynol group may reduce crystallinity due to steric effects.
Alkyne Alcohols and Related Structures
- 3-Methyl-3-buten-1-ol (CAS 763-32-6): A butenol with a double bond, this compound has lower bond energy (∼260 kJ/mol for C=C vs. ∼837 kJ/mol for C≡C in alkynes).
- 3-Methyl-3-buten-1-ol acetate: Esterification of butenols improves volatility, whereas the target compound’s benzoic acid component may promote hydrogen bonding, affecting solubility .
Key Differences :
- The terminal alkyne in 3,3-dimethylbut-1-yn-1-ol enables unique reactions (e.g., Sonogashira coupling), unlike saturated or olefinic alcohols.
- Hybridization with benzoic acid introduces pH-dependent ionization (pKa ~4.2 for benzoic acid), influencing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
